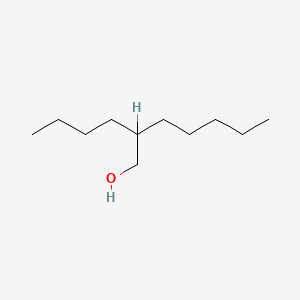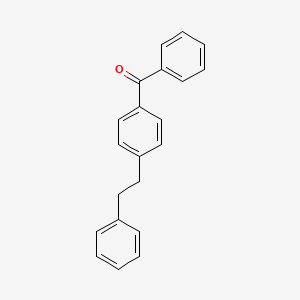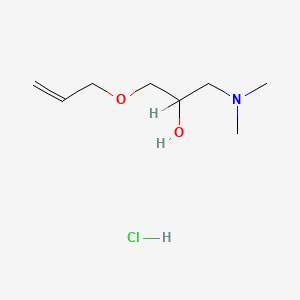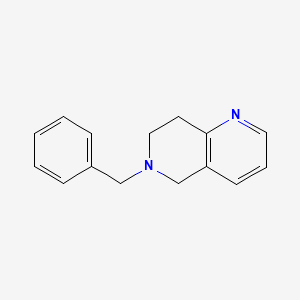
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Descripción general
Descripción
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is an organic compound belonging to the naphthyridine family. It is an aromatic heterocyclic compound containing both nitrogen and carbon atoms. This compound has been studied extensively in recent years due to its potential applications in a variety of scientific research fields, such as medicinal chemistry, pharmacology, and biochemistry. This article will provide an overview of this compound, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
- Synthesis of Methyl Homologs: 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs have been synthesized through chemical modification of pyridine derivatives. This process involves the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation (Shiozawa et al., 1984).
- Preparation of Hydroxyl Derivatives: Partially hydrogenated 5-hydroxy-1,7-naphthyridine derivatives, including 5,6,7,8-tetrahydro-1,7-naphthyridine-5-ol, have been prepared from ethyl 7-benzyl-5-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate (Messinger & Meyer-Barrientos, 1981).
Biological and Medicinal Chemistry
- Synthesis for Bioactivity: An expeditious synthesis of biologically desirable synthones, including 3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine, has been achieved. This process uses microwave irradiation and is important for biological applications (Guiadeen et al., 2008).
- Antagonistic Activity and Bladder Function Effects: Certain analogues of 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated for NK(1) antagonistic activities. These compounds, including 8-membered ring compounds, have shown effects on bladder functions, demonstrating potential for treating bladder function disorders (Natsugari et al., 1999).
Heterocyclic Chemistry and Advanced Synthesis
- Development of Conformationally-Restricted Analogs: 5,6,7,8-tetrahydro-1,7-naphthyridine has been identified as a conformationally-locked analog of 2-(3-pyridyl)ethylamine. This insight is crucial for the development of pharmaceuticals and advanced organic compounds (Dow & Schneider, 2001).
- Acetylcholinesterase Inhibition: Bridged 5,6,7,8-tetrahydro-1,6-naphthyridines, as analogues of huperzine A, have been synthesized and evaluated as inhibitors of acetylcholinesterase. These compounds, although less effective than huperzine A, have shown inhibition activities, contributing to understanding the structure-activity relationships in acetylcholinesterase inhibitors (Vanlaer et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This target is an attractive one for antiviral chemotherapy .
Mode of Action
This compound interacts with its target by binding to the allosteric LEDGF/p75-binding site on HIV-1 integrase . This interaction can lead to changes in the activity of the HIV-1 integrase, potentially inhibiting the replication of the HIV-1 virus .
Biochemical Pathways
It is known that the compound’s interaction with hiv-1 integrase can disrupt the normal function of this enzyme, which plays a crucial role in the replication of the hiv-1 virus .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential antiviral activity. By targeting and interacting with HIV-1 integrase, the compound could inhibit the replication of the HIV-1 virus .
Direcciones Futuras
The potential applications of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” in medicinal chemistry, particularly as a RORγt inverse agonist, make it a promising area for future research . Further studies could focus on optimizing its synthesis and exploring its potential therapeutic effects in various immune diseases .
Análisis Bioquímico
Biochemical Properties
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an enzyme critical for HIV replication . This interaction inhibits the integrase enzyme, thereby preventing the integration of viral DNA into the host genome.
Cellular Effects
This compound affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, functionalized 1,6-naphthyridines, including this compound, exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis . These compounds can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on target enzymes, such as the LEDGF/p75-binding site on HIV-1 integrase, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, such as being sealed in a dry environment at 2-8°C . Its stability may vary under different experimental conditions, affecting its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antiviral activity. At higher doses, it may cause toxic or adverse effects. For instance, derivatives of 1,6-naphthyridines have been shown to inhibit the growth of cancer cells at specific concentrations, but higher doses may lead to cytotoxicity and adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The metabolic pathways of 1,6-naphthyridines, including this compound, are critical for understanding their pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, 1,6-naphthyridine derivatives have been shown to accumulate in cancer cells, enhancing their therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
6-benzyl-7,8-dihydro-5H-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-7,9H,8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXKXWUYFHASPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226458 | |
| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75510-02-0 | |
| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075510020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

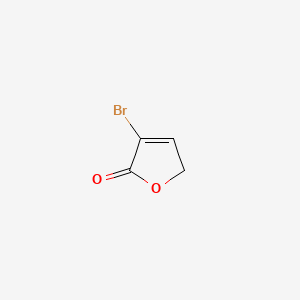
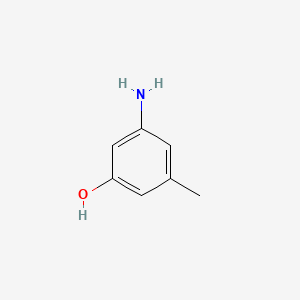
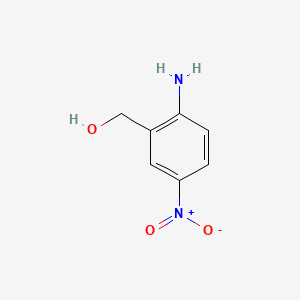
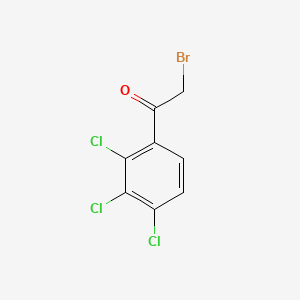
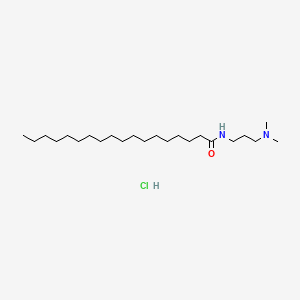

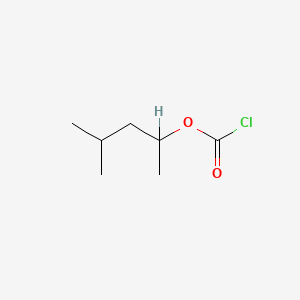
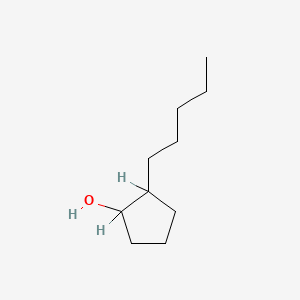
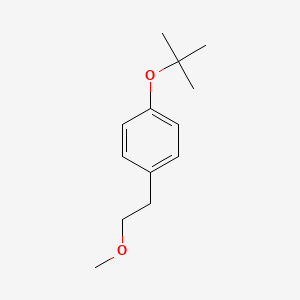
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)
